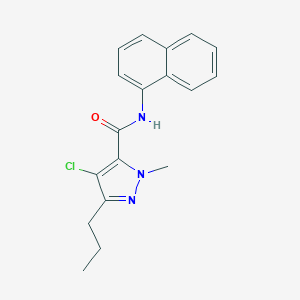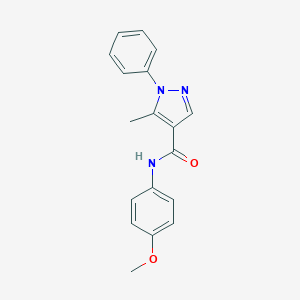![molecular formula C21H16N4O2 B287686 N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide](/img/structure/B287686.png)
N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide, commonly known as NPPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying the physiological and biochemical effects of certain ion channels in the body.
作用機序
NPPF works by binding to the pore region of TRP channels and blocking the flow of ions through the channel. This results in a decrease in the activity of the channel and a corresponding decrease in the physiological and biochemical effects associated with its function.
Biochemical and Physiological Effects:
Studies have shown that NPPF can effectively block TRP channels, leading to a decrease in pain sensation, temperature sensitivity, and cardiovascular function. Additionally, NPPF has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using NPPF in lab experiments is its selectivity for TRP channels, allowing researchers to study the effects of these channels in isolation. However, one limitation of NPPF is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving NPPF. One area of focus could be the development of more selective TRP channel blockers, which could provide greater insight into the specific functions of these channels. Additionally, further research could be conducted to explore the potential therapeutic applications of NPPF in the treatment of inflammatory conditions and other diseases.
合成法
NPPF can be synthesized through a multi-step process, starting with the reaction of 2-naphthol with 2-phenylacetyl chloride to form 2-(2-phenylacetyl) naphthalene-1-ol. This compound is then reacted with cyanogen bromide to form 2-(2-phenylacetyl) naphthalene-1-oxycyanide, which is further reacted with 4-aminopyrimidine to form NPPF.
科学的研究の応用
NPPF has been used in scientific research to study the role of certain ion channels in the body, particularly the transient receptor potential (TRP) channels. TRP channels play a crucial role in various physiological processes, including pain sensation, temperature regulation, and cardiovascular function. NPPF has been shown to selectively block TRP channels, making it a valuable tool for studying their function.
特性
製品名 |
N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide |
|---|---|
分子式 |
C21H16N4O2 |
分子量 |
356.4 g/mol |
IUPAC名 |
N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide |
InChI |
InChI=1S/C21H16N4O2/c26-14-22-25-19-13-20(24-21(23-19)16-8-2-1-3-9-16)27-18-12-6-10-15-7-4-5-11-17(15)18/h1-14H,(H,22,26)(H,23,24,25) |
InChIキー |
YUBDVWJEUQONLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC4=CC=CC=C43)NNC=O |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC4=CC=CC=C43)NNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)
![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)


![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)


